N,N'-Diphenyl-N,N'-dipropylurea is a chemical compound classified under the category of N-substituted ureas, which are known for their diverse chemical and biological properties. This compound features two distinct propyl groups and two phenyl groups attached to the nitrogen atoms of the urea functional group. It is utilized in various scientific and industrial applications, particularly in the fields of pharmaceuticals and agrochemicals, due to its unique reactivity and stability characteristics.
N,N'-Diphenyl-N,N'-dipropylurea is derived from urea, a fundamental building block in organic chemistry. The compound is categorized as an N,N-diphenylurea derivative, which falls under the broader classification of urea derivatives. These compounds are extensively studied for their potential biological activities, including anti-inflammatory and anti-cancer properties .
The synthesis of N,N'-Diphenyl-N,N'-dipropylurea can be accomplished through several methods, primarily involving the nucleophilic addition of amines to isocyanates. One common approach involves the reaction of phenyl isocyanate with dipropylamine under controlled conditions. This reaction typically requires the following steps:
The reaction conditions often include temperature control (typically between 60°C to 80°C) and an inert atmosphere to prevent moisture interference .
N,N'-Diphenyl-N,N'-dipropylurea has a distinct molecular structure characterized by its urea backbone with two phenyl groups and two propyl groups attached to the nitrogen atoms. The molecular formula is CHNO, with a molecular weight of approximately 248.34 g/mol.
Key structural features include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed for structural elucidation, confirming the presence of functional groups and their arrangements .
N,N'-Diphenyl-N,N'-dipropylurea can undergo various chemical reactions, including:
These reactions are significant for modifying the compound's properties or synthesizing new derivatives with enhanced biological activity.
The mechanism of action for N,N'-Diphenyl-N,N'-dipropylurea largely depends on its interactions with biological targets. For instance, in studies evaluating its potential as an inhibitor for indoleamine 2,3-dioxygenase (IDO), it was observed that the urea moiety forms hydrogen bonds with key amino acid residues in the active site of IDO. This interaction stabilizes the binding conformation, leading to inhibition of enzyme activity.
Data from docking studies indicate that specific substituents on the phenyl rings enhance binding affinity by facilitating hydrophobic interactions within the enzyme's active site .
Characterization techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) may provide additional insights into thermal stability and degradation profiles .
N,N'-Diphenyl-N,N'-dipropylurea has several notable applications:
Carbodiimide reagents serve as dehydration catalysts for direct urea formation between carboxylic acids and amines. The reaction proceeds through an O-acylisourea intermediate, generated when carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) activate carboxyl groups. This intermediate undergoes nucleophilic attack by primary or secondary amines to form tetrasubstituted ureas such as N,N′-diphenyl-N,N′-dipropylurea, releasing a soluble urea byproduct [1] [4].
The efficiency of this reaction is highly dependent on pH optimization and additive stabilization. N-Hydroxysuccinimide (NHS) converts the O-acylisourea into a more stable NHS ester, suppressing hydrolysis and improving amidation yields by >30% [4]. Electrochemical studies on self-assembled monolayers (SAMs) reveal that maximal coupling efficiency occurs at pH 6.5, where protonation states balance nucleophilicity and electrophilicity [10]. Side reactions include N-acylurea formation (via intramolecular rearrangement) and anhydride generation, particularly in nonpolar solvents like dichloromethane [1].
Table 1: Optimization Parameters for Carbodiimide-Mediated Urea Synthesis
Parameter | Optimal Condition | Effect on Yield | Observation Method |
---|---|---|---|
pH | 6.5 | Maximizes amine nucleophilicity | Cyclic voltammetry [10] |
EDC:NHS:Amine ratio | 1:2:5 | Reduces hydrolysis to <10% | HPLC analysis [4] |
Activation time (EDC) | 20 min | Complete carboxyl activation | Electrochemical impedance [10] |
Coupling time (amine) | 5 h | >90% conversion to urea | FTIR kinetics [10] |
Solvent | MES buffer | Minimizes competing hydrolysis | SPR spectroscopy [4] |
Palladium-catalyzed carbonylation provides a phosgene-free route to unsymmetrical ureas using azides and amines. The method employs Pd/C catalysts under a CO atmosphere, where organic azides decompose to isocyanate intermediates that react with amines to form ureas. Nitrogen gas is the sole stoichiometric byproduct, enhancing atom economy [3] [5].
This strategy enables the synthesis of sterically hindered N,N′-diaryl-N,N′-dialkylureas by combining aryl azides with aliphatic amines. For example, phenyl azide reacts with dipropylamine to yield N-phenyl-N′-dipropylurea at 80°C with 92% efficiency [5]. Key advantages include functional group tolerance (esters, halides, ethers) and avoidance of harsh reagents. However, limitations include catalyst poisoning by sulfur-containing compounds and moderate yields (<60%) with electron-deficient amines due to reduced nucleophilicity [3].
Table 2: Pd-Catalyzed Carbonylation for Unsymmetrical Ureas
Azide Precursor | Amine Nucleophile | Catalyst System | Yield (%) | Reference |
---|---|---|---|---|
Phenyl azide | Dipropylamine | Pd/C, CO (1 atm) | 92 | [5] |
4-Nitrophenyl azide | Diisopropylamine | Pd(OAc)₂, Xantphos | 78 | [5] |
Benzyl azide | Morpholine | Pd/C, CO balloone | 85 | [3] |
The Hofmann rearrangement converts primary amides into isocyanates via oxidative decarboxylation, which subsequently react with amines to form ureas. Modern adaptations use bis(trifluoroacetoxy)iodobenzene (PIFA) under anhydrous conditions to generate isocyanates without epimerization, critical for chiral urea synthesis [2] [7]. This one-pot protocol achieves N,N′-disubstituted ureas in three stages:
The method excels in synthesizing ureidopeptides—urea-backbone-modified peptides resistant to protease degradation. For instance, C-terminal peptide amides rearranged with PIFA and coupled with amines yield ureas stable across pH 1–11 for >24 h. Competitive binding studies confirm retained biological activity, with ACE inhibition IC₅₀ values matching native peptides (0.88 mM) [2].
Table 3: Urea Derivatives via Hofmann Rearrangement
Amide Substrate | Amine Nucleophile | Reagent System | Urea Yield (%) |
---|---|---|---|
Benzamide | Diethylamine | PIFA/pyridine/DIEA | 91 |
Z-Tyr(OBn)-Gly-Gly-NH₂ | Phe-Leu-OBn | PIFA/N-methylimidazole | 31* |
Cbz-AAFFVV-NH₂ | FVV-OMe | PIFA/DMA/DIEA | 67 |
*Yield reflects purification losses from tyrosine oxidation [2]
Solid-phase synthesis enables the assembly of oligourea foldamers using Fmoc-protected aminoethylcarbamate monomers. These building blocks are immobilized on Rink amide resin and elongated via sequential deprotection (piperidine/DMF) and coupling steps [6] [8]. Coupling agents like HATU facilitate urea bond formation with >95% efficiency per cycle for chains up to 10 units, though sequence-dependent truncation increases with length [8].
Challenges include solvent compatibility and side reactions. Traditional solvents like DMF and DCM face regulatory restrictions (REACH), prompting shifts to green alternatives such as cyclopentyl methyl ether (CPME) or ethyl acetate. These solvents reduce environmental impact but may lower swelling indices by 40%, necessitating extended coupling times [6]. Additionally, sterically hindered monomers (e.g., β-branched amino acids) exhibit reduced coupling yields (70–85%) due to resin accessibility issues [8].
Table 4: Solid-Phase Synthesis Parameters for Oligoureas
Parameter | Standard Protocol | Green Chemistry Adaptation |
---|---|---|
Solvent | DMF/DCM | CPME/ethyl acetate [6] |
Fmoc deprotection | 20% piperidine/DMF, 2 × 5 min | 5% DBU/CPME, 2 × 8 min |
Coupling reagent | HATU | DIC/OxymaPure |
Coupling time | 30–60 min | 60–120 min |
Max. chain length (yield) | 10-mer (70%) | 8-mer (65%) [8] |
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